molecular formula C16H20N4O B2854039 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(tert-butyl)phenyl)methanone CAS No. 2176069-44-4

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(tert-butyl)phenyl)methanone

Cat. No.: B2854039
CAS No.: 2176069-44-4
M. Wt: 284.363
InChI Key: AVVXTNLGWTZUBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

A convenient and efficient synthesis of new triazole β-lactam conjugates using click chemistry is described . β-lactam 15 and 16 were prepared using cycloaddition strategy and propargylated at N -1 to afford compounds 17 and 18 . Cu-catalyzed click reaction of these β-lactams 17 and 18 with different aryl azides provided 1,2,3-triazole conjugates .


Molecular Structure Analysis

The IR spectrum displayed vibrations at 1717cm −1 for C=O, 1519, 1338 cm −1 for NO 2 while the presence of a signal at 1438 cm −1 revealed the formation of the triazole ring . 1 H NMR spectrum of compound 7a showed characteristic spectral features of the β-lactam ring .


Chemical Reactions Analysis

The primary mode of action of β-lactams to kill bacteria is inhibition of transpeptidases, which form peptidoglycan by cross-linking the peptides . Absence of cross-linking causes the disruption of the cell wall .

Mechanism of Action

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(tert-butyl)phenyl)methanone is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins that are involved in various biological processes. For example, in cancer cells, this compound is believed to inhibit the activity of certain kinases that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, some studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacterial cells. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(tert-butyl)phenyl)methanone in lab experiments is its versatility. It can be easily modified to incorporate various functional groups, making it a useful tool for the study of various biological processes. However, one of the limitations of using this compound is its potential toxicity. Therefore, caution should be exercised when handling this compound in the lab.

Future Directions

There are several future directions for the study of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(tert-butyl)phenyl)methanone. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential applications in the development of nanomaterials. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(tert-butyl)phenyl)methanone involves a multi-step process that includes the use of various reagents and conditions. The detailed procedure for the synthesis of this compound is beyond the scope of this paper. However, it is worth mentioning that the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a crucial step in the synthesis of this compound.

Scientific Research Applications

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(tert-butyl)phenyl)methanone has shown potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound is being investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and neurological disorders. In biochemistry, it is being used as a tool for the study of protein-protein interactions. In materials science, this compound is being explored for its potential applications in the development of nanomaterials.

Properties

IUPAC Name

(4-tert-butylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-16(2,3)13-6-4-12(5-7-13)15(21)19-10-14(11-19)20-17-8-9-18-20/h4-9,14H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVXTNLGWTZUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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